N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
“N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide” is a chemical compound with the molecular formula C12H8N2OS . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, similar compounds such as N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .Scientific Research Applications
Colorimetric Sensing of Anions A study by Younes et al. (2020) focuses on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibit colorimetric sensing capabilities for fluoride anions. The drastic color transition these compounds undergo in the presence of fluoride ions suggests potential applications in environmental monitoring and analytical chemistry. The sensing mechanism, attributed to intramolecular charge transfer, highlights the utility of benzamide derivatives in developing sensitive and selective sensors for anion detection (Younes et al., 2020).
Anticancer Activities Ravinaik et al. (2021) synthesized a series of benzamide derivatives showing moderate to excellent anticancer activities against several cancer cell lines. The study underscores the potential of such compounds in chemotherapy, particularly for breast, lung, colon, and ovarian cancers. The structural modification and evaluation of these derivatives offer insights into the design of more effective anticancer agents (Ravinaik et al., 2021).
Supramolecular Gelators Research by Yadav and Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives investigated their gelation behavior to understand the role of methyl functionality and non-covalent interactions in gelation. These findings could inform the development of new materials with specific mechanical and rheological properties for applications in drug delivery systems, tissue engineering, and as environmental sensors (Yadav & Ballabh, 2020).
Antibacterial and Antifungal Agents A study on the synthesis and characterization of new quinazolines by Desai et al. (2007) explores their potential as antimicrobial agents. This research reflects the broader interest in benzamide derivatives for developing new treatments against microbial infections, offering a starting point for the design of compounds targeting resistant strains of bacteria and fungi (Desai et al., 2007).
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-22(16-5-3-2-4-6-16)27(24,25)17-9-7-14(8-10-17)18(23)21-19-15(13-20)11-12-26-19/h2-12H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAOPMYEZYRYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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